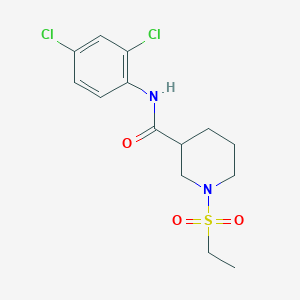![molecular formula C21H30N2O6 B6084558 methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate](/img/structure/B6084558.png)
methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate, also known as JNJ-5207852, is a small molecule inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for the breakdown of the endocannabinoid anandamide, which plays a role in pain management, mood regulation, and appetite control. Inhibition of FAAH has been shown to increase levels of anandamide, leading to potential therapeutic applications in pain management, anxiety, and other conditions.
Wirkmechanismus
Methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate works by inhibiting the FAAH enzyme, which is responsible for the breakdown of anandamide. By inhibiting FAAH, methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate increases levels of anandamide, leading to potential therapeutic applications in pain management, anxiety, and other conditions.
Biochemical and Physiological Effects:
methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate has been shown to increase levels of anandamide in the brain and peripheral tissues, leading to potential therapeutic applications in pain management, anxiety, and other conditions. In addition, methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate has been shown to have anti-inflammatory effects in vitro and in vivo, suggesting potential applications in the treatment of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate as a research tool is its specificity for the FAAH enzyme, which allows for the selective inhibition of anandamide breakdown. However, one limitation of methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate is its relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
Future research on methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate may focus on its potential therapeutic applications in pain management, anxiety, and other conditions. In addition, further studies may explore the anti-inflammatory effects of methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate and its potential applications in the treatment of inflammatory conditions. Finally, research may focus on the development of more potent and selective FAAH inhibitors with improved pharmacokinetic properties.
Synthesemethoden
The synthesis of methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate involves several steps, including the reaction of 3,5-dimethoxybenzoic acid with 1,2-diaminopropane to form the corresponding diamide. This intermediate is then reacted with methyl 5-oxopentanoate in the presence of triethylamine to form the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate has been the subject of numerous scientific studies, both in vitro and in vivo. In vitro studies have shown that methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate is a potent inhibitor of FAAH, with an IC50 value of approximately 15 nM. In vivo studies have demonstrated the ability of methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate to increase levels of anandamide in the brain and peripheral tissues, leading to potential therapeutic applications in pain management, anxiety, and other conditions.
Eigenschaften
IUPAC Name |
methyl 5-[3-[[(3,5-dimethoxybenzoyl)amino]methyl]piperidin-1-yl]-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O6/c1-27-17-10-16(11-18(12-17)28-2)21(26)22-13-15-6-5-9-23(14-15)19(24)7-4-8-20(25)29-3/h10-12,15H,4-9,13-14H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQCTJPWTKMOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2CCCN(C2)C(=O)CCCC(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-1-piperazinecarbothioamide](/img/structure/B6084476.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3,5-dimethylbenzamide](/img/structure/B6084477.png)
![N-[3-(dimethylamino)propyl]-2-(3-methylphenoxy)propanamide](/img/structure/B6084485.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(2-pyridinylmethyl)benzamide](/img/structure/B6084490.png)
![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6084501.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6084515.png)
![1-(cyclohexylmethyl)-N-methyl-6-oxo-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6084519.png)

![N,2,6-trimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-4-pyrimidinecarboxamide](/img/structure/B6084538.png)
![2-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B6084545.png)
![methyl 5-(1-phenylethyl)-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6084565.png)
![N-({1-[(6-methoxy-2H-chromen-3-yl)methyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6084566.png)
methylene]acetamide](/img/structure/B6084568.png)
![(3R*,4R*)-4-(1-azepanyl)-1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-3-piperidinol](/img/structure/B6084575.png)